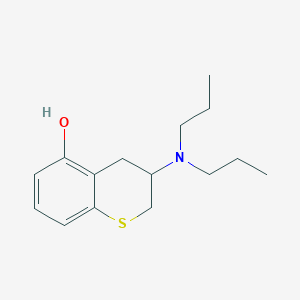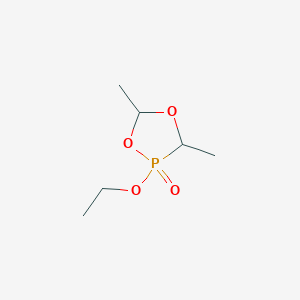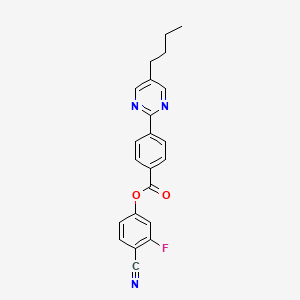![molecular formula C11H14O3 B14317744 3-[(Benzyloxy)methoxy]propanal CAS No. 113494-78-3](/img/no-structure.png)
3-[(Benzyloxy)methoxy]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Benzyloxy)methoxy]propanal is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of a benzyloxy group attached to a methoxypropanal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Benzyloxy)methoxy]propanal typically involves the reaction of benzyl alcohol with 3-chloropropanal in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group is introduced to the propanal structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Benzyloxy)methoxy]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: 3-[(Benzyloxy)methoxy]propanoic acid
Reduction: 3-[(Benzyloxy)methoxy]propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-[(Benzyloxy)methoxy]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-[(Benzyloxy)methoxy]propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The benzyloxy group can also participate in reactions, providing additional sites for chemical modification.
Molecular Targets and Pathways:
Nucleophilic Addition: The carbonyl carbon of the aldehyde group is the primary target for nucleophilic attack.
Substitution Reactions: The benzyloxy group can be replaced by other nucleophiles, leading to the formation of substituted derivatives.
Similar Compounds:
3-Benzyloxy-1-propanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-Benzyloxypropionaldehyde: Similar structure but lacks the methoxy group.
Benzyloxyacetaldehyde: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
| 113494-78-3 | |
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c12-7-4-8-13-10-14-9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2 |
InChI-Schlüssel |
AWOVDTUFWGJQGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCOCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)

![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)

![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)

![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
